Phosphoglycolohydroxamic Acid

Vue d'ensemble

Description

L’Acide phosphoglycolohydroxamique est un composé organique appartenant à la classe des phosphates de monoalkyle. Il est connu pour son rôle d’inhibiteur des enzymes aldolase et triose-phosphate isomérase.

Méthodes De Préparation

L’Acide phosphoglycolohydroxamique peut être synthétisé par une réaction impliquant l’acide phosphoglycolique et l’hydroxylamine. La réaction se produit généralement dans des conditions douces, avec la présence d’un catalyseur approprié pour faciliter la formation du groupe hydroxamate . Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions réactionnelles pour augmenter le rendement et la pureté, comme le contrôle de la température, du pH et de la durée de la réaction .

Analyse Des Réactions Chimiques

L’Acide phosphoglycolohydroxamique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent le convertir en phosphates plus simples.

Substitution : Il peut participer à des réactions de substitution où le groupe hydroxamate est remplacé par d’autres groupes fonctionnels. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène, les agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution

Applications de recherche scientifique

L’Acide phosphoglycolohydroxamique a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif dans l’étude de l’inhibition enzymatique et des mécanismes réactionnels.

Biologie : Son rôle d’inhibiteur enzymatique le rend précieux pour l’étude des voies métaboliques et des fonctions enzymatiques.

Médecine : Applications potentielles dans le développement d’agents antibactériens et antifongiques en raison de ses effets inhibiteurs sur les enzymes clés des agents pathogènes.

Industrie : Il peut être utilisé dans la synthèse d’autres composés chimiques et comme outil de recherche dans divers procédés industriels

Applications De Recherche Scientifique

Enzymatic Inhibition

1.1 Role as an Inhibitor

Phosphoglycolohydroxamic acid acts as an inhibitor of triose-phosphate isomerase (EC 5.3.1.1), an enzyme crucial for glycolysis and gluconeogenesis. It mimics the negatively charged enediolate intermediate formed during the reaction catalyzed by this enzyme, thereby effectively blocking the active site and preventing substrate conversion .

1.2 Structural Insights

Recent studies utilizing X-ray crystallography have provided insights into the binding mechanism of this compound with triose-phosphate isomerase. The compound forms short hydrogen bonds with catalytic residues, indicating a tight interaction that stabilizes the enzyme-inhibitor complex . This structural understanding can guide the design of more potent inhibitors based on this compound.

Potentiation of Antibiotic Activity

2.1 Inhibition of Lipopolysaccharide Biosynthesis

This compound has been investigated for its ability to inhibit GmhA, an enzyme involved in lipopolysaccharide biosynthesis in Gram-negative bacteria. This inhibition enhances the efficacy of antibiotics such as macrolides and rifamycins against resistant strains of bacteria like Escherichia coli by disrupting their cell wall synthesis .

2.2 Case Studies

A notable study demonstrated that this compound derivatives significantly increased the susceptibility of E. coli to erythromycin and rifampicin when used in combination therapy. The IC₅₀ values indicated potent inhibition at low concentrations, showcasing its potential as a co-treatment agent in antibiotic therapy .

Biochemical Pathway Interactions

3.1 Role in Metabolism

This compound participates in the metabolism of sugars such as L-fucose and D-arabinose by catalyzing reactions involving aldol condensation and cleavage of sugar phosphates . This functional role is critical for understanding how this compound can be utilized in metabolic engineering and synthetic biology applications.

Summary Table of Applications

Mécanisme D'action

L’Acide phosphoglycolohydroxamique exerce ses effets en inhibant des enzymes telles que l’aldolase et la triose-phosphate isomérase. Il se lie au site actif de ces enzymes, empêchant leur activité catalytique normale. Cette inhibition perturbe les voies métaboliques qui dépendent de ces enzymes, ce qui conduit à des effets antibactériens et antifongiques potentiels .

Comparaison Avec Des Composés Similaires

L’Acide phosphoglycolohydroxamique peut être comparé à d’autres acides hydroxamiques et esters phosphoriques. Les composés similaires comprennent :

Acides hydroxamiques : Ces composés partagent le groupe fonctionnel hydroxamate et présentent des propriétés inhibitrices enzymatiques similaires.

Esters phosphoriques : Des composés comme l’acide phosphoglycolique et d’autres phosphates de monoalkyle présentent des similitudes structurelles mais peuvent différer dans leurs activités biologiques spécifiques. L’Acide phosphoglycolohydroxamique est unique en raison de son double rôle d’acide hydroxamique et d’ester phosphorique, offrant une combinaison distincte de propriétés qui le rendent précieux dans la recherche

Activité Biologique

Phosphoglycolohydroxamic acid (PGH) is a compound of significant interest in biochemical research due to its role as an inhibitor in various enzymatic pathways. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Overview of this compound

PGH is a hydroxamic acid derivative that acts primarily as an inhibitor of zinc-dependent enzymes. Its structure allows it to chelate metal ions, which is a critical feature for its inhibitory activity. The compound has been studied extensively for its effects on several enzymes involved in metabolic pathways, particularly those related to glycolysis and bacterial biosynthesis.

- Enzyme Inhibition : PGH inhibits class II fructose-1,6-bisphosphate aldolase (FBP-aldolase), which is crucial for the glycolytic pathway. The inhibition occurs through the binding of PGH to the active site, causing conformational changes that prevent substrate access and catalytic activity .

- Zinc Chelation : The binding of PGH to zinc ions in the active site of enzymes disrupts their function. This mechanism has been confirmed through crystallographic studies that demonstrate PGH's interaction with metal ions in various enzyme complexes .

Antimicrobial Properties

Recent studies have highlighted the potential of PGH as an antimicrobial agent. It has been shown to inhibit the biosynthesis of lipopolysaccharides (LPS) in Enterobacteriaceae, which are critical components of the bacterial cell wall. This inhibition enhances the efficacy of antibiotics such as macrolides and rifamycins against Gram-negative bacteria .

Case Studies

- Inhibition of GmhA : In a study focusing on E. coli, PGH analogues were tested for their ability to inhibit the GmhA enzyme, responsible for LPS heptosylation. The results indicated that certain PGH derivatives exhibited nanomolar inhibitory activity, significantly impacting bacterial growth and LPS biosynthesis at concentrations above 100 μM .

- Toxicity Assessments : Investigations into the cytotoxicity of PGH revealed that it is relatively non-toxic to human liver cells (HepG2) at concentrations exceeding 1000 μM, suggesting a favorable safety profile for potential therapeutic applications .

Table 1: Inhibitory Activity of PGH Analogues on GmhA

| Compound | IC50 (nM) | EC50 (μM) | Cytotoxicity (CC50 μM) |

|---|---|---|---|

| PGH | 2.4 ± 0.4 | 20 ± 3 | >1000 |

| Analogue 24 | 3.0 ± 0.2 | 22 ± 4 | >1000 |

Note: IC50 indicates the concentration required to inhibit 50% of enzyme activity; EC50 indicates the concentration required to achieve half-maximal effect on LPS biosynthesis; CC50 indicates cytotoxic concentration for 50% cell death.

Structural Insights

Crystallographic studies have provided insights into how PGH binds to target enzymes. For instance, when complexed with FBP-aldolase, structural analysis revealed that substrate binding induces significant conformational changes in key loops within the enzyme, facilitating the relocation of critical residues into proximity with the active site .

Propriétés

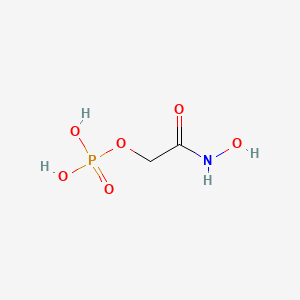

IUPAC Name |

[2-(hydroxyamino)-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6NO6P/c4-2(3-5)1-9-10(6,7)8/h5H,1H2,(H,3,4)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXHHWZKQZIJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NO)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199497 | |

| Record name | Phosphoglycolohydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51528-59-7 | |

| Record name | Phosphoglycolohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51528-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoglycolohydroxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051528597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoglycolohydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoglycolohydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.